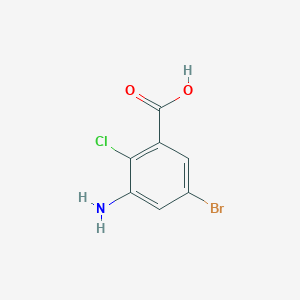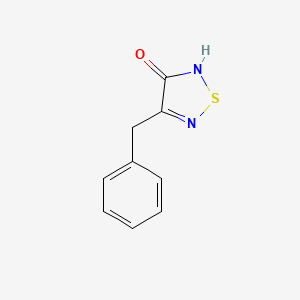
Ethyl Quinoxaline-6-carboxylate
Overview
Description
Ethyl quinoxaline-6-carboxylate (EQC) is a novel compound that has recently been identified as a potential agent in scientific research. It has been shown to possess a number of unique properties that make it an attractive option for a wide range of applications.
Scientific Research Applications
Antituberculosis Agents
Ethyl Quinoxaline-6-carboxylate derivatives have been synthesized and evaluated for their antituberculosis activity. For instance, a study by Jaso et al. (2005) discovered that certain derivatives exhibit significant in vitro activity against tuberculosis. These derivatives are notable for their potency, selectivity, and low cytotoxicity, making them promising leads for new antituberculosis drugs.
Synthesis from Ethyl Gallate
Research by Lima & Porto (2017) reported the efficient synthesis of quinoxalines from gallic acid ethyl ester, a process notable for its high yield and use of ethanol as a solvent. This synthesis method represents an environmentally friendly approach to producing quinoxaline derivatives.
Antiproliferative Activity
A study by Hajri et al. (2016) identified ethyl 3-(arylethynyl)quinoxaline-2-carboxylates with substantial antiproliferative activity against human non-small cell lung carcinoma and glioblastoma cell lines. These findings are significant for potential cancer therapies.
Anti-Trypanosoma Cruzi and Anti-Leishmanial Activity
Research on ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives by Villalobos-Rocha et al. (2014) revealed their in vitro effectiveness against Trypanosoma cruzi trypomastigotes and Leishmania mexicana promastigotes. This study highlights the potential of these compounds in treating parasitic infections.
EGFR-TK Inhibition and Anticancer Activity
A study by Ahmed et al. (2020) synthesized ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates and evaluated their anti-proliferative effects against cancer cell lines, highlighting their potential as anticancer agents with EGFR inhibitory activity.
Antiamoebic Agents
Duque-Montaño et al. (2013) investigated ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives for their antiamoebic activity. They found that several derivatives showed greater activity than standard treatments against Entamoeba histolytica, suggesting their potential as new antiamoebic agents (Duque-Montaño et al., 2013).
Electrochemical Analysis
Shah et al. (2014) explored the redox behavior of a quinoxaline carboxylic acid derivative, highlighting its potential in electrochemical applications. They conducted comprehensive studies to evaluate important thermodynamic parameters and proposed a pH-dependent redox mechanism (Shah et al., 2014).
Antiviral Agents
Elzahabi (2017) synthesized novel quinoxaline derivatives, including ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate, and evaluated their antiviral activity against various viruses like HCV, HBV, HSV-1, and HCMV. This research indicated that some compounds exhibited potent activity against HCMV, suggesting their potential as antiviral agents (Elzahabi, 2017).
In Vitro Efficacy in Experimental Tuberculosis
Vicente et al. (2008) extended previous findings on the in vitro efficacy of 1,4-di-N-oxide quinoxaline derivatives against Mycobacterium tuberculosis. They identified a derivative with in vivo efficacy in a mouse model of tuberculosis, suggesting a novel mode of action different from existing antitubercular drugs (Vicente et al., 2008).
Synthesis of Ethyl 6,7-difluoro-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate
Cheng De-jun (2004) explored the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-1, 4-dihydro-[1,3] thiazeto[3,2-α] quinoline-3-carboxylate, which indicates a practical and industrially viable synthesis route for this compound (Cheng De-jun, 2004).
Safety and Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Mechanism of Action
Target of Action
Ethyl Quinoxaline-6-carboxylate, like other quinoxaline derivatives, has been found to interact with a variety of targets, receptors, and microorganisms Quinoxaline derivatives have been used in the design and development of numerous bioactive molecules .
Mode of Action
These compounds have been shown to interact with their targets, leading to a wide range of physicochemical and biological activities
Biochemical Pathways
Quinoxaline derivatives, including this compound, can affect various biochemical pathwaysQuinoxaline derivatives have been used in the design and development of numerous bioactive molecules, suggesting they may influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been shown to demonstrate a wide range of physicochemical and biological activities . These activities suggest that this compound may have diverse molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include the presence of other compounds, pH levels, temperature, and more.
This will no doubt be helpful for researchers anticipating a comprehensive overview of quinoxaline derivatives and will benefit future development in this fascinating area of study .
Biochemical Analysis
Biochemical Properties
Ethyl Quinoxaline-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as quinoxaline oxidoreductase, which catalyzes the reduction of quinoxaline derivatives. This interaction is crucial for the compound’s role in redox reactions, where it acts as an electron acceptor. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Studies have also indicated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to altered cellular functions. Additionally, this compound can interact with transcription factors, influencing gene expression and subsequently affecting protein synthesis. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to redox reactions and cellular respiration. The compound interacts with enzymes such as quinoxaline oxidoreductase, which plays a role in its metabolism. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. In the mitochondria, the compound can influence cellular respiration and energy production, while in the nucleus, it can affect gene expression and DNA repair processes .
properties
IUPAC Name |
ethyl quinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWBCOZLWDYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617766 | |
| Record name | Ethyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6924-72-7 | |
| Record name | Ethyl 6-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)


![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
